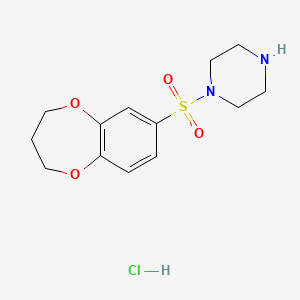

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

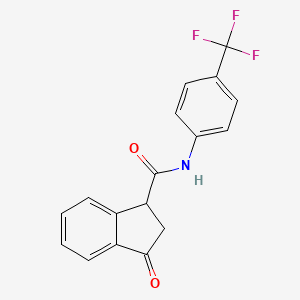

“1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O4S . It is derived from 3,4-Dihydro-2H-1,5-benzodioxepin , which is a liquid or solid compound with a molecular weight of 150.18 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H19ClN2O4S . The parent structure, 3,4-Dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.1745 .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The compound has a molecular weight of 334.82 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Metabolic Pathways

One of the primary areas of interest in the application of piperazine derivatives is their role in enzyme inhibition, specifically targeting cytochrome P450 enzymes involved in drug metabolism. For example, studies have demonstrated the metabolic pathways of novel antidepressants, elucidating the enzymes responsible for their oxidative metabolism. These findings have implications for understanding drug interactions and optimizing dosing regimens to enhance therapeutic efficacy while minimizing adverse effects (Hvenegaard et al., 2012).

Synthesis and Biological Activity

The synthesis of piperazine derivatives has shown significant promise in developing new therapeutic agents. For instance, novel compounds exhibiting bradycardic and vasorelaxant activities have been synthesized, highlighting the potential of these derivatives in cardiovascular research (Liang et al., 2010). Such studies pave the way for the creation of new drugs that could be beneficial for patients with cardiac conditions.

Lead-oriented Synthesis

The modular lead-oriented synthesis approach to creating diverse piperazine scaffolds has been pivotal in drug discovery. This method facilitates the generation of lead-like small molecules, significantly contributing to the pharmaceutical industry by expanding the chemical space explored for new drug candidates (James et al., 2014).

Antimicrobial and Antioxidant Properties

Piperazine derivatives have also demonstrated promising antimicrobial and antioxidant activities. Research into novel 1H-1,4-diazepines containing the benzene sulfonyl piperazine moiety has revealed compounds with significant antimicrobial, antifungal, and anthelmintic activity (Saingar et al., 2011). Additionally, 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown notable antibacterial, antifungal, and antioxidant activities, underscoring the potential of these compounds in addressing oxidative stress-related diseases (Mallesha & Mohana, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S.ClH/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12;/h2-3,10,14H,1,4-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYFRXBNENALBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate](/img/structure/B2721864.png)

![N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide](/img/structure/B2721865.png)

![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2721870.png)

![N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2721872.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)

![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)